![molecular formula C19H15N3OS B4759942 N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4759942.png)
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide
Overview
Description
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide, also known as LMT-28, is a small molecule drug that has been the subject of extensive research due to its potential therapeutic applications. This compound has been found to exhibit promising anticancer properties, and as such, has been studied extensively in the field of oncology.
Mechanism of Action
The exact mechanism of action of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are crucial for cancer cell survival. Specifically, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is thought to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has also been found to exhibit other biochemical and physiological effects. For example, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been shown to inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been found to exhibit anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is its potent anticancer properties, which make it a promising candidate for the development of new cancer therapies. However, one limitation of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is that it has been found to exhibit low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide. One area of interest is the development of new formulations of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide that address its solubility issues, which may increase its effectiveness in certain applications. Additionally, further research is needed to fully understand the mechanism of action of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide, which may lead to the development of new cancer therapies that target HDACs. Finally, research is needed to explore the potential applications of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide in other areas, such as the treatment of inflammatory diseases.
Scientific Research Applications
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide exhibits potent cytotoxic effects against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. Additionally, in vivo studies have shown that N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide is effective in inhibiting tumor growth in animal models of cancer.
properties
IUPAC Name |
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-3-5-14(6-4-12)17-13(2)24-19(16(17)11-20)22-18(23)15-7-9-21-10-8-15/h3-10H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLNNGKGIRMQRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CC=NC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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